molecular formula C18H17ClFN3O3S B2655033 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1252850-49-9

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2655033
CAS RN: 1252850-49-9
M. Wt: 409.86
InChI Key: GOOSVGMTOWEWKX-UHFFFAOYSA-N
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Description

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S and a molecular weight of 405.9. It contains a total of 50 bonds, including 27 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 3 double bonds, and 5 aromatic bonds .


Molecular Structure Analysis

The molecular structure of this compound includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . It also contains 1 secondary amide (aliphatic) and 1 urea .

Scientific Research Applications

Radioligand Development for PET Imaging

Research has focused on developing selective ligands for the translocator protein (18 kDa), with compounds designed to include a fluorine atom, enabling their labeling with fluorine-18 for in vivo imaging using PET. These developments offer potential for investigating neuroinflammatory processes and neurodegenerative disorders (Dollé et al., 2008; Fookes et al., 2008).

Vasopressin V1B Receptor Studies

A novel pyridopyrimidin-4-one derivative has been characterized as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, showing high binding affinities and potent antagonistic activity. This development indicates its utility in both in vitro and in vivo studies for quantifying the V1B receptor, which could serve as a clinical biomarker in drug development or monitoring disease conditions (Koga et al., 2016).

Thrombin Inhibition Research

Compounds with 2-(2-chloro-6-fluorophenyl)acetamide structures have been identified as potent thrombin inhibitors. This research area explores the potential of these compounds in developing new treatments for thrombotic disorders, showcasing the therapeutic applications of such chemical structures (Lee et al., 2007).

Antimicrobial Activity

Studies have also delved into the synthesis of thienopyrimidine linked rhodanine derivatives for their antimicrobial activity, demonstrating significant antibacterial and antifungal potencies against various pathogens. This line of research highlights the potential of these compounds in addressing microbial resistance (Kerru et al., 2019).

properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-11-4-5-13(20)12(19)9-11/h4-6,8-9,16H,2-3,7,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGROMAADZJBNG-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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